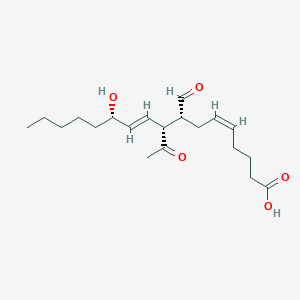

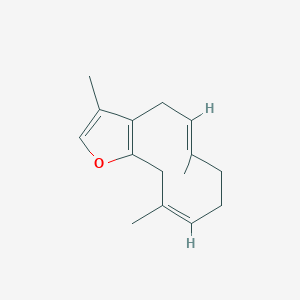

2,3-Dihydro-5-hydroxy-2,2-dipentyl-4,6-di-tert-butylbenzofuran

Vue d'ensemble

Description

Il a été conçu pour présenter une puissance antioxydante comparable à celle de l'alpha-tocophérol, mais avec un degré de lipophilie élevé similaire au probucol . Ce composé a montré des effets anti-athérogènes prometteurs en inhibant l'oxydation des lipoprotéines de basse densité (LDL) et en supprimant la formation de lésions athérosclérotiques sans réduire les niveaux de lipoprotéines de haute densité (HDL) .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du BO-653 implique les étapes suivantes :

Formation du cycle benzofurane : La première étape implique la cyclisation d'un précurseur adapté pour former le cycle benzofurane.

Introduction de groupes hydroxyle et alkyle : Le groupe hydroxyle est introduit en position 5, et les groupes dipentyle et di-tert-butyle sont ajoutés en positions 2,2 et 4,6, respectivement.

Méthodes de production industrielle

La production industrielle du BO-653 suit des voies de synthèse similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement élevé et une pureté du produit final. Le processus implique l'utilisation de techniques de pointe telles que les réacteurs à écoulement continu et les systèmes de synthèse automatisés pour améliorer l'efficacité et l'extensibilité .

Analyse Des Réactions Chimiques

Types de réactions

Le BO-653 subit diverses réactions chimiques, notamment :

Oxydation : Le BO-653 agit comme un antioxydant en piégeant les radicaux libres et en inhibant la peroxydation lipidique.

Réduction : Le composé peut subir des réactions de réduction dans des conditions spécifiques, bien que cela soit moins fréquent.

Substitution : Le BO-653 peut participer à des réactions de substitution, en particulier celles impliquant le groupe hydroxyle.

Réactifs et conditions courants

Oxydation : Les réactifs courants comprennent le peroxyde d'hydrogène et d'autres agents oxydants.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés dans des conditions contrôlées.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés et réduits du BO-653, ainsi que des analogues substitués avec des groupes fonctionnels modifiés .

Applications De Recherche Scientifique

Le BO-653 a un large éventail d'applications en recherche scientifique, notamment :

Industrie : Utilisé dans le développement de formulations antioxydantes pour diverses applications industrielles.

Mécanisme d'action

Le BO-653 exerce ses effets principalement par son activité antioxydante. Il piège les radicaux dérivés des lipides et inhibe l'oxydation des lipoprotéines de basse densité (LDL), empêchant ainsi la formation de lésions athérosclérotiques . Le composé régule également l'expression des sous-unités du protéasome dans les cellules endothéliales, ce qui peut contribuer à ses effets anti-athérogènes . Les cibles moléculaires comprennent les voies de peroxydation lipidique et les sous-unités du protéasome impliquées dans la dégradation des protéines .

Mécanisme D'action

BO-653 exerts its effects primarily through its antioxidant activity. It scavenges lipid-derived radicals and inhibits the oxidation of low-density lipoprotein (LDL), thereby preventing the formation of atherosclerotic lesions . The compound also regulates the expression of proteasome subunits in endothelial cells, which may contribute to its antiatherogenic effects . The molecular targets include lipid peroxidation pathways and proteasome subunits involved in protein degradation .

Comparaison Avec Des Composés Similaires

Composés similaires

Probucol : Un médicament hypolipidémiant avec des propriétés antioxydantes.

Alpha-tocophérol : La forme la plus active de la vitamine E avec une activité antioxydante puissante.

2,3-dihydro-5-hydroxy-2,2-diméthyl-4,6-di-tert-butylbenzofurane (BOB) : Un composé apparenté avec des propriétés antioxydantes similaires.

Unicité du BO-653

Le BO-653 est unique en raison de sa forte lipophilie et de sa puissante activité antioxydante sans réduire les niveaux de lipoprotéines de haute densité (HDL) . Cela en fait un candidat prometteur pour une utilisation clinique dans la prévention de l'athérosclérose et d'autres affections liées au stress oxydatif .

Propriétés

Numéro CAS |

157360-23-1 |

|---|---|

Formule moléculaire |

C26H44O2 |

Poids moléculaire |

388.6 g/mol |

Nom IUPAC |

4,6-ditert-butyl-2,2-dipentyl-3H-1-benzofuran-5-ol |

InChI |

InChI=1S/C26H44O2/c1-9-11-13-15-26(16-14-12-10-2)18-19-21(28-26)17-20(24(3,4)5)23(27)22(19)25(6,7)8/h17,27H,9-16,18H2,1-8H3 |

Clé InChI |

AGURKSYKTJQPNA-UHFFFAOYSA-N |

SMILES |

CCCCCC1(CC2=C(O1)C=C(C(=C2C(C)(C)C)O)C(C)(C)C)CCCCC |

SMILES canonique |

CCCCCC1(CC2=C(O1)C=C(C(=C2C(C)(C)C)O)C(C)(C)C)CCCCC |

Key on ui other cas no. |

157360-23-1 |

Synonymes |

2,3-dihydro-5-hydroxy-2,2-dipentyl-4,6-di-tert-butylbenzofuran 4,6-di-tert-butyl-2,3-dihydro-2,2-dipentyl-5-benzofuranol BO 653 BO-653 |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

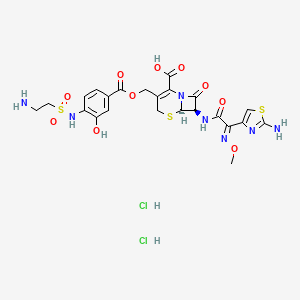

![N-[3-[2-(3,4-dimethoxyphenyl)ethylamino]propyl]-4-nitrobenzamide](/img/structure/B1242358.png)

![[(2S)-3-hydroxy-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B1242366.png)